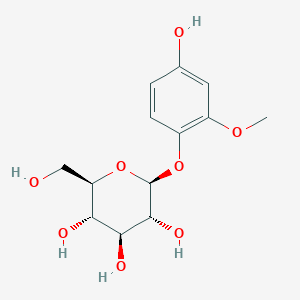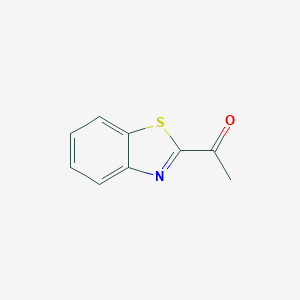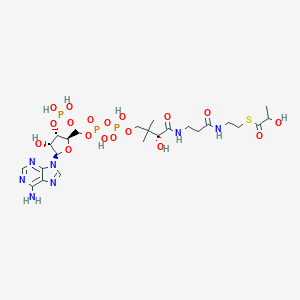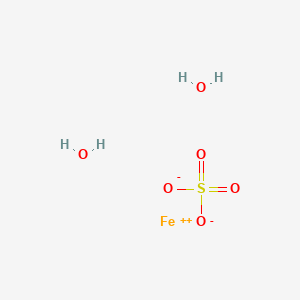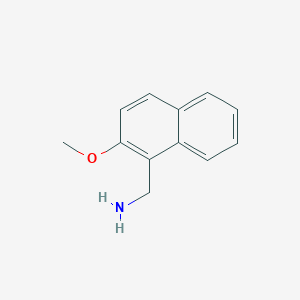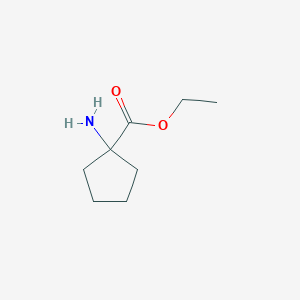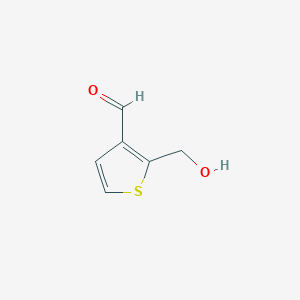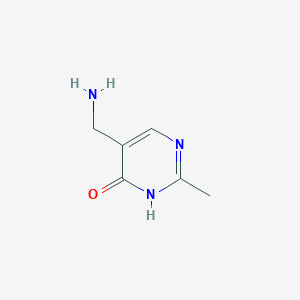![molecular formula C7H9NO3 B156053 Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 126484-94-4](/img/structure/B156053.png)
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known as MAHC, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug design and synthesis. MAHC is a unique compound that can be synthesized using various methods and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. However, it has been suggested that Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Effets Biochimiques Et Physiologiques
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in the design of experiments. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects, which makes it a potential candidate for various applications. However, one limitation is that the yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used. Furthermore, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate. One direction is to further investigate its potential applications in drug design and synthesis. Additionally, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate should be further studied to better understand its effects. Furthermore, the development of new synthesis methods for Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate could lead to higher yields and purity, which could facilitate further research. Finally, the potential use of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate as a treatment for Alzheimer's disease should be explored further.
Méthodes De Synthèse
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of tryptamine with a carbonyl compound. Another method involves the reaction of tryptamine with an aldehyde in the presence of a Lewis acid catalyst. The yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used.
Applications De Recherche Scientifique
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to have potential applications in drug design and synthesis. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
126484-94-4 |
|---|---|
Nom du produit |
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9) |
Clé InChI |
WQDCTFZCSJENFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1CC(=O)N2 |
SMILES canonique |
COC(=O)C12CC1CC(=O)N2 |
Synonymes |
2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,3-oxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
